4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with ethyl bromide under basic conditions to introduce the ethyl group. This is followed by the reaction with butanoic acid or its derivatives to form the final product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the production of agrochemicals and materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole: Similar in structure but with a triazole ring instead of a pyrazole ring.
4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid: Contains a trifluorophenyl group instead of a trifluoromethyl group.
Uniqueness
4-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its pyrazole ring, ethyl group, and trifluoromethyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-7-6-8(10(11,12)13)14-15(7)5-3-4-9(16)17/h6H,2-5H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POALUZOCFAZZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCCC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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